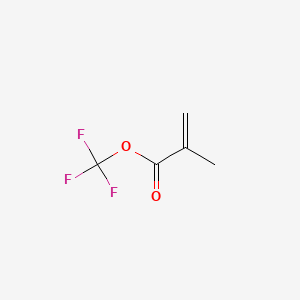

Trifluoromethyl methacrylate

Description

Properties

CAS No. |

56487-95-7 |

|---|---|

Molecular Formula |

C5H5F3O2 |

Molecular Weight |

154.09 g/mol |

IUPAC Name |

trifluoromethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H5F3O2/c1-3(2)4(9)10-5(6,7)8/h1H2,2H3 |

InChI Key |

AFFZTFNQQHNSEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Trifluoromethyl Methacrylate

Synthesis via Methacrylic Acid and 2,2,2-Trifluoroethanol

The most established and industrially viable method for preparing 2,2,2-trifluoroethyl methacrylate involves two main steps:

Formation of Methacryloyl Chloride:

Methacrylic acid is reacted with thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF) and a polymerization inhibitor (e.g., phenothiazine or hydroquinone). This reaction proceeds under mild temperature conditions (10–60°C) to yield methacryloyl chloride.Esterification with 2,2,2-Trifluoroethanol:

The methacryloyl chloride intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at 50–70°C. After reaction completion, the product is neutralized, washed, dried, and purified by vacuum distillation to obtain trifluoroethyl methacrylate with high purity and yield.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Purity (%) (GC) |

|---|---|---|---|---|---|

| 1 | Methacrylic acid + Thionyl chloride + DMF + Polymerization inhibitor | 10–60°C, 1–6 h | Methacryloyl chloride | - | - |

| 2 | Methacryloyl chloride + 2,2,2-Trifluoroethanol + DMAP | 50–70°C, 3–5 h | 2,2,2-Trifluoroethyl methacrylate | 95–95.2 | 98.7–99.1 |

Detailed Experimental Data

- Using 1 mol methacrylic acid, 1 mol thionyl chloride, and 0.9 mol 2,2,2-trifluoroethanol:

- Reaction temperature: 50 ± 2°C for methacryloyl chloride formation, 60 ± 5°C for esterification.

- Neutralization with 20 wt% NaOH to pH 7.

- Purification by vacuum distillation collecting fraction at 45–47°C under 140 mmHg.

- Final product: colorless transparent liquid, yield ~95%, purity >98.7% by gas chromatography.

- Characterization by ^1H NMR (CDCl₃): δ 1.87 (3H, d, -CH₃), δ 3.92–4.13 (2H, m, -CH₂CF₃), δ 5.90–6.12 (2H, m, -CH₂=).

Analysis of Preparation Methods

Advantages

- High Yield and Purity: The two-step method yields >95% product with purity >98.7%, suitable for industrial applications.

- Mild Reaction Conditions: Temperatures below 70°C and use of common reagents make the process safer and more manageable.

- Economic Feasibility: Raw materials such as methacrylic acid and 2,2,2-trifluoroethanol are relatively inexpensive and widely available.

- Scalability: The process is amenable to large-scale production with stable product quality.

Challenges

- Corrosive Reagents: Thionyl chloride is corrosive and requires appropriate handling and equipment.

- Need for Polymerization Inhibitors: To prevent premature polymerization during synthesis.

- Purification Steps: Require careful neutralization and drying to avoid impurities affecting polymerization.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Raw Materials | Methacrylic acid, Thionyl chloride, 2,2,2-Trifluoroethanol, DMF, Polymerization inhibitor (phenothiazine/hydroquinone), DMAP catalyst |

| Reaction Temperatures | 10–60°C (methacryloyl chloride formation), 50–70°C (esterification) |

| Reaction Time | 1–6 hours (step 1), 3–5 hours (step 2) |

| Yield | 95–95.2% |

| Purity (GC) | 98.7–99.1% |

| Purification | Neutralization (NaOH), washing, drying (MgSO4), vacuum distillation (45–47°C/140 mmHg) |

| Characterization | ^1H NMR, GC |

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(this compound), which is used in coatings and adhesives.

Copolymerization: It can be copolymerized with other monomers such as methyl acrylate to modify its properties.

Common Reagents and Conditions:

Radical Initiators: Commonly used in polymerization reactions.

Solvents: Organic solvents like toluene or dichloromethane are often used.

Major Products:

Polymers and Copolymers: These are the primary products formed from the polymerization and copolymerization reactions.

Scientific Research Applications

Scientific Research Applications

-

Polymer Synthesis :

- Trifluoromethyl methacrylate is extensively used in the synthesis of fluorinated polymers. These polymers exhibit unique surface properties that are beneficial in various applications such as coatings and adhesives.

- The polymerization process can be initiated using radical initiators like benzoyl peroxide, resulting in high-purity products suitable for industrial applications.

-

Biomedical Applications :

- The biocompatibility and chemical resistance of polymers derived from this compound make them ideal for biomedical applications. They are being investigated for use in drug delivery systems and medical coatings.

- Case studies have shown that these polymers can enhance the stability and bioavailability of drugs by acting as bioisosteres for labile groups in pharmaceutical compounds .

- Textile Industry :

-

Pharmaceutical Development :

- Trifluoromethyl groups are increasingly recognized for their role in medicinal chemistry. Compounds containing this group have been shown to improve the biological activity of drugs, making them valuable in developing new therapeutic agents .

- Research indicates that trifluoromethyl-substituted cyclopropanes can replace less stable groups in drug molecules, thus enhancing their metabolic stability .

Industrial Applications

This compound is widely used in various industries due to its advantageous properties:

- Coatings : The compound is integral to developing specialty coatings that require high durability and resistance to environmental factors.

- Adhesives : Its chemical inertness makes it suitable for formulating adhesives that must withstand harsh conditions without degrading.

- Optical Materials : The low dielectric constant of materials derived from this compound makes them suitable for optical applications where clarity and stability are crucial.

Data Table: Key Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Synthesis | Used to create fluorinated polymers | Unique surface properties |

| Biomedical | Drug delivery systems and medical coatings | Biocompatibility and chemical resistance |

| Textile Modification | Enhances fabric performance | Water repellency and durability |

| Pharmaceutical Chemistry | Improves drug stability and activity | Enhanced bioavailability |

| Coatings | Specialty coatings for various surfaces | High durability and weather resistance |

Case Studies

-

Fluorinated Polymers for Coatings :

A study demonstrated that polymers synthesized from this compound exhibited significantly improved weatherability compared to traditional polymer coatings. These findings highlight the potential for developing long-lasting protective coatings in outdoor applications. -

Drug Delivery Systems :

Research involving this compound-based polymers showed promising results in drug encapsulation efficiency and release profiles, indicating their potential as carriers for targeted drug delivery systems . -

Textile Applications :

A case study on the application of this compound in textile finishing revealed enhanced water repellency without compromising breathability, making treated fabrics suitable for outdoor gear .

Mechanism of Action

The mechanism of action of trifluoromethyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The trifluoromethyl group imparts unique properties such as chemical inertness and hydrophobicity, which are crucial for its applications in coatings and adhesives .

Comparison with Similar Compounds

Physicochemical Properties

The –CF₃ group in MTFMA significantly alters its behavior compared to other methacrylates:

- Polymerizability: MTFMA exhibits poor free radical polymerization in supercritical CO₂ (scCO₂) due to two factors: (1) the –CF₃ group strengthens hydrogen bonding, reducing monomer mobility, and (2) its electron-withdrawing effect decreases the electron density on the methacrylate’s vinyl group, hindering radical initiation . In contrast, MMA and n-butyl methacrylate polymerize efficiently under similar conditions.

- Solubility : The –CF₃ group reduces MTFMA’s solubility in scCO₂ compared to MMA, as predicted by density functional theory (DFT) calculations .

Thermal and Chemical Stability

MTFMA’s –CF₃ group enhances thermal stability compared to MMA, making it suitable for high-performance coatings and aerospace materials. However, its poor polymerizability limits its use in bulk polymerization processes .

Key Research Findings

Intermolecular Interactions: The –CF₃ group in MTFMA promotes hydrogen bonding, which dynamically inhibits solvation in scCO₂. This contrasts with MMA, where weaker interactions allow rapid monomer diffusion and polymerization .

Electron Effects : DFT studies reveal that –CF₃ withdraws electron density from the methacrylate’s vinyl group, reducing the reactivity of the C=C bond toward free radicals .

Biological Trade-offs: While –CF₃ can improve drug selectivity (e.g., antitrypanosomal agents), it may also increase cytotoxicity in other contexts, necessitating case-by-case evaluation .

Biological Activity

Trifluoromethyl methacrylate (TFMMA) is a compound that has garnered attention in medicinal chemistry and materials science due to its unique biological activities and properties. This article delves into the biological activity of TFMMA, exploring its effects as a substituent in various compounds, its polymerization characteristics, and its potential applications in drug development.

1. Overview of this compound

This compound is an alkyl methacrylate where the methyl group is replaced by a trifluoromethyl group (-CF₃). This substitution significantly alters the electronic properties of the compound, enhancing its hydrophobicity and influencing its interactions with biological targets.

2.1 Substitution Effects on Bioactivity

Research indicates that the substitution of methyl (-CH₃) with trifluoromethyl (-CF₃) does not universally enhance bioactivity. A study analyzed 28,003 pairs of compounds, revealing that while the average bioactivity did not improve, a 9.19% substitution could yield significant increases in biological activity under specific conditions. The presence of -CF₃ groups was shown to favorably interact with amino acids such as phenylalanine (Phe), methionine (Met), leucine (Leu), and tyrosine (Tyr), which can lead to improved binding energies in protein-ligand complexes .

2.2 Antimicrobial and Anticancer Properties

Recent studies have synthesized aryl-urea derivatives containing trifluoromethyl substitutions to enhance their antimicrobial and anticancer properties. Molecular docking studies suggested that these compounds inhibit key enzymes involved in bacterial metabolism, showcasing promising antibacterial activity . The incorporation of -CF₃ groups has been linked to increased potency against various cancer cell lines, suggesting a potential pathway for drug development targeting these diseases .

3. Polymerization Characteristics

This compound exhibits unique polymerization behavior compared to other methacrylates. Studies have demonstrated that TFMMA has poor free radical polymerizability, which limits its use in conventional polymerization processes. For instance, when subjected to radical initiation, TFMMA showed a conversion rate of only 10.8% even after extended reaction times . This property can be advantageous for creating specialized materials with controlled release characteristics or tailored mechanical properties.

4.1 Case Study: Synthesis and Applications

A notable case study involved the synthesis of molecularly imprinted polymers (MIPs) using TFMMA as a functional monomer. These MIPs exhibited enhanced selectivity and adsorption capacity for target analytes, demonstrating the utility of TFMMA in developing advanced materials for analytical applications .

4.2 Table: Summary of Biological Activity Studies

5. Conclusion

This compound is a compound with significant potential in both medicinal chemistry and materials science due to its unique biological activity profile and polymerization characteristics. Continued research into its substitution effects and polymer behavior will likely unveil further applications and enhance our understanding of its role in drug development and material innovation.

Q & A

Q. What are the optimal conditions for synthesizing trifluoromethyl methacrylate derivatives, and how can side reactions be minimized?

this compound synthesis typically involves radical polymerization or esterification reactions. Key parameters include:

- Temperature control : Maintain temperatures between 60–80°C to balance reactivity and avoid thermal decomposition of the trifluoromethyl group .

- Catalyst selection : Use azobisisobutyronitrile (AIBN) as a radical initiator at 1–2 mol% to minimize unintended cross-linking .

- Solvent choice : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) reduces hydrolysis of the methacrylate group .

Methodological tip: Monitor reaction progress via <sup>19</sup>F NMR to detect intermediates like trifluoromethylthiolation byproducts, which indicate competing pathways .

Q. How should researchers characterize the purity and structure of this compound polymers?

A multi-technique approach is critical:

- Chromatography : Gel permeation chromatography (GPC) with THF eluent determines molecular weight distribution (Đ < 1.2 indicates high purity) .

- Spectroscopy :

- Thermal analysis : Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg), which should align with literature values (e.g., ~105°C for homopolymers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound copolymers?

Discrepancies often arise from differences in:

- Monomer ratios : Adjusting the this compound:methyl methacrylate ratio from 1:1 to 1:3 increases thermal degradation onset temperatures by ~30°C due to reduced fluorine density .

- Analytical conditions : Thermogravimetric analysis (TGA) under nitrogen vs. air alters degradation pathways; oxidative environments accelerate C-F bond cleavage .

Methodological recommendation: Standardize TGA protocols (heating rate: 10°C/min, purge gas: N2) and report copolymer composition via elemental analysis (e.g., fluorine content by combustion ion chromatography) .

Q. What strategies mitigate challenges in copolymerizing this compound with hydrophilic monomers?

The hydrophobic trifluoromethyl group complicates compatibility with hydrophilic monomers like acrylic acid. Solutions include:

- Surfactant-assisted emulsion polymerization : Use sodium dodecyl sulfate (SDS) at 2 wt% to stabilize monomer droplets and prevent phase separation .

- Gradient copolymer design : Gradually increase hydrophilic monomer feed during polymerization to enhance interfacial adhesion .

Critical data check: Dynamic light scattering (DLS) should confirm particle size uniformity (PDI < 0.1) to validate successful copolymerization .

Q. How can computational modeling predict the reactivity of this compound in radical polymerization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify:

- Radical stabilization energy (RSE) : Trifluoromethyl groups exhibit RSE values ~30 kJ/mol higher than methyl groups, explaining slower propagation rates .

- Electron-withdrawing effects : The trifluoromethyl group reduces the electron density of the methacrylate double bond, lowering Q-e values and affecting copolymer reactivity ratios .

Validation step: Compare predicted vs. experimental copolymer composition using the Mayo-Lewis equation .

Safety and Handling Protocols

Q. What are the critical safety considerations when handling this compound monomers?

- Ventilation : Use fume hoods with face velocity ≥ 0.5 m/s to prevent inhalation of volatile monomers .

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for permeation resistance >8 hours) and chemical goggles compliant with ANSI Z87.1 .

- Spill management : Absorb spills with vermiculite and neutralize with 10% sodium bicarbonate before disposal .

Q. How should researchers dispose of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.